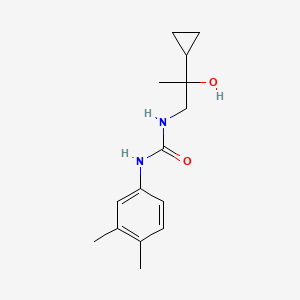
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea, also known as CP-31398, is a small organic molecule that has been studied for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Mécanisme D'action
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea works by binding to mutant p53 proteins, which are commonly found in cancer cells. This binding inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has also been shown to have antioxidant properties, potentially reducing oxidative stress and damage in cells.
Biochemical and Physiological Effects
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment and neuroprotective agent, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been shown to have anti-inflammatory properties and may have a role in preventing the progression of atherosclerosis. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has also been shown to have an effect on cellular metabolism, potentially altering the way that cells process and use energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea in the laboratory is that it has been shown to have a relatively low toxicity profile. This means that it can be used in experiments without causing significant harm to cells or organisms. However, one limitation of studying 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more specific inhibitors of mutant p53 proteins, which could potentially be used as cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea and its potential effects on cellular metabolism. Finally, there is potential for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea to be used in combination with other therapies, such as chemotherapy, to enhance their effectiveness.
Méthodes De Synthèse
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea can be synthesized through a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method varies depending on the specific laboratory and conditions used.
Applications De Recherche Scientifique
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been studied for its potential as a cancer treatment, as well as for its neuroprotective properties. In cancer research, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea has also been shown to have neuroprotective effects, potentially reducing the damage caused by neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-7-13(8-11(10)2)17-14(18)16-9-15(3,19)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNHWKNPNYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


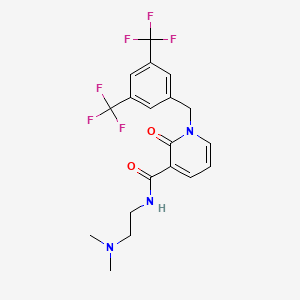
![8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2979517.png)
![{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride](/img/structure/B2979518.png)
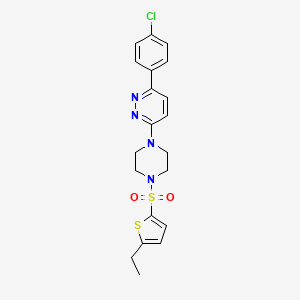
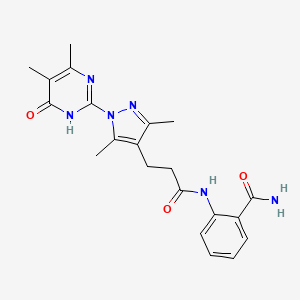
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2979522.png)
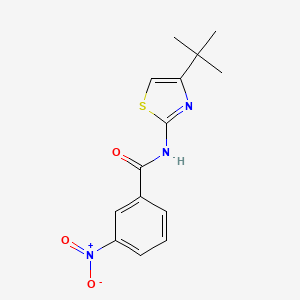
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)
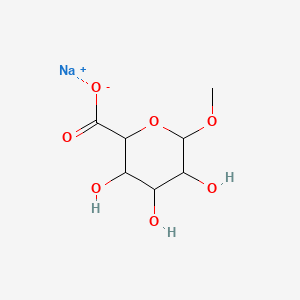
![N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2979530.png)
![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

